Home > Products > Screening Compounds P89624 > Myelin Basic Protein (MBP) (68-82), guinea pig
Myelin Basic Protein (MBP) (68-82), guinea pig - 98474-59-0

Myelin Basic Protein (MBP) (68-82), guinea pig

Catalog Number: EVT-243038
CAS Number: 98474-59-0
Molecular Formula: C₇₁H₁₁₃N₂₃O₂₈
Molecular Weight: 1736.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MBP (68-82), guinea pig, acts as an antigen, specifically an encephalitogenic peptide, meaning it can trigger an immune response in susceptible individuals that leads to inflammation and damage in the central nervous system (CNS). Researchers widely use it to induce EAE in laboratory animals, mainly Lewis rats, to study the mechanisms of autoimmune demyelination and evaluate potential therapies for MS [, , , , , ].

This peptide's high encephalitogenic potential in Lewis rats stems from its interaction with the animals' major histocompatibility complex (MHC) molecules, specifically the RT1.Bl haplotype []. It's important to note that the corresponding peptide sequence in rat MBP exhibits lower encephalitogenic potential in Lewis rats due to a single amino acid difference at position 80 (serine in guinea pig MBP vs. threonine in rat MBP) [, ]. This difference highlights the critical role of even subtle structural variations in peptide antigens in determining their immunogenicity and ability to induce autoimmune responses.

Chemical Reactions Analysis
  • Antigen Presentation: When administered to susceptible animals, antigen-presenting cells (APCs) process and present MBP (68-82) on their surface bound to MHC class II molecules [].
  • T Cell Activation: This presentation leads to the activation of CD4+ T lymphocytes, specifically those bearing T cell receptors (TCRs) with a high affinity for the MBP (68-82) peptide-MHC complex [, ].
  • T Cell Differentiation and Expansion: Activated T cells differentiate primarily into T helper 1 (Th1) cells, secreting pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) []. These cytokines further stimulate the immune response and contribute to inflammation.
  • CNS Infiltration and Demyelination: Activated T cells, guided by chemokine gradients, cross the blood-brain barrier and infiltrate the CNS []. Within the CNS, they recognize MBP (68-82) presented by resident APCs, leading to further activation and amplification of the inflammatory response. This process results in myelin sheath damage, oligodendrocyte destruction, and ultimately, neurological dysfunction [].

Research indicates a biased TCR Vβ usage in MBP-specific T cells in Lewis rats, particularly Vβ8.2, suggesting a limited TCR repertoire involved in recognizing MBP (68-82) [, , ]. This biased TCR usage makes it a valuable target for potential immunotherapies aimed at selectively suppressing or modulating the pathogenic T cell responses in EAE and, potentially, MS [].

Applications
  • Inducing EAE: Its primary application is inducing EAE in Lewis rats, a widely used model for studying MS pathogenesis [, , , , , ]. By inducing EAE, researchers can study the mechanisms of immune cell activation, CNS infiltration, demyelination, and subsequent neurological dysfunction.
  • Investigating TCR Repertoire: The restricted TCR Vβ usage, specifically Vβ8.2, in MBP (68-82)-induced EAE has facilitated research on the role of specific TCRs in autoimmune responses [, , ]. This knowledge is crucial for developing targeted therapies aiming to modulate the immune response by specifically targeting pathogenic T cells.
  • Evaluating Immunotherapies: MBP (68-82)-induced EAE serves as a platform for testing novel therapeutic strategies for MS, including:
    • Tolerance Induction: Studies explore the potential of inducing tolerance to MBP (68-82) through various methods like nasal administration, aiming to suppress or eliminate pathogenic T cells [, , ].
    • Monoclonal Antibody Therapies: Researchers investigate the efficacy of monoclonal antibodies targeting specific immune molecules involved in EAE pathogenesis, such as Vβ8.2 TCR, LFA-1, and ICAM-1, in preventing or ameliorating EAE severity [, ].
    • Immunomodulatory Drugs: Studies assess the effectiveness of various drugs in modulating the immune response in EAE, providing insights into potential new treatments for MS [].
Future Directions
  • Understanding the Role of Cryptic Epitopes: While MBP (68-82) represents a dominant encephalitogenic epitope, further research is needed to understand the role of other, less dominant ("cryptic") epitopes in MBP that might contribute to EAE pathogenesis []. This knowledge could lead to more comprehensive therapeutic approaches targeting a broader range of pathogenic T cells.
  • Exploring Novel Tolerance Induction Strategies: Building on existing research [, , ], future studies should focus on optimizing existing and exploring novel methods to induce robust and long-lasting tolerance to MBP (68-82) and other potential autoantigens involved in MS. These approaches could involve advanced delivery systems, novel adjuvants, or cell-based therapies.

Myelin Basic Protein (68-88), Guinea Pig

  • Compound Description: Myelin Basic Protein (68-88), guinea pig, is a peptide representing amino acid residues 68-88 of the guinea pig Myelin Basic Protein (MBP). It's a potent encephalitogenic peptide, capable of inducing EAE in Lewis rats. This peptide is frequently used in EAE research to investigate the immune response to MBP and potential therapeutic interventions. [, , , , , ]
  • Relevance: This peptide is an extended version of the target compound, Myelin Basic Protein (68-82), guinea pig. It encompasses the entire sequence of the target compound and extends it with an additional six amino acid residues at the C-terminus. [, , , , ]

Myelin Basic Protein (68-86), Guinea Pig

  • Compound Description: This peptide represents the 68-86 amino acid sequence of guinea pig MBP. Like Myelin Basic Protein (68-88), it's also strongly encephalitogenic in Lewis rats, making it another key tool for EAE research. Studies have shown that it can be used to induce nasal tolerance to EAE, protecting rats from the disease when administered intranasally. [, , , , , ]
  • Relevance: This peptide is closely related to Myelin Basic Protein (68-82), guinea pig, as it contains the entire sequence of the target compound and extends it by four amino acids at the C-terminus. This makes it valuable for studying the immunodominant epitope within the larger 68-88 region of MBP. [, , , , , ]

Myelin Basic Protein (73-86), Guinea Pig

  • Compound Description: This peptide, representing residues 73-86 of guinea pig MBP, is significant for its ability to induce severe EAE in Lewis rats. Importantly, research highlights the critical role of aspartic acid at position 82 within this peptide for its encephalitogenic activity. Substitutions at this position abolish the peptide's ability to induce EAE, even if MHC binding and T cell stimulation are retained. [, ]
  • Relevance: Myelin Basic Protein (73-86), guinea pig, overlaps significantly with the target compound, Myelin Basic Protein (68-82), guinea pig. It shares the entire C-terminal sequence of the target compound while extending five residues beyond its N-terminus. This overlap makes it a useful tool for studying the specific amino acids crucial for the encephalitogenic activity of this region of MBP. [, ]

Myelin Basic Protein (68-84), Guinea Pig

  • Compound Description: Represented by the synthetic peptide GP68-84 (YGSLPQKSQRSQDEN), this fragment of guinea pig MBP is pivotal in EAE research. Studies show it can induce EAE in Lewis rats and stimulate T cell proliferation. Its activity is closely compared to that of modified bovine MBP (68-84) to understand the influence of specific amino acid substitutions on encephalitogenic potential. []
  • Relevance: This peptide is directly comparable to Myelin Basic Protein (68-82), guinea pig, as it shares the entire sequence of the target compound and extends it by two amino acids at the C-terminus. []

Myelin Basic Protein (68-82) Analogues with Substitutions at Position 75 and/or 80

  • Compound Description: These are a series of synthetic peptides derived from the Myelin Basic Protein (68-82), guinea pig, sequence with specific amino acid substitutions at positions 75 and/or 80. Examples include [A75]GP68-84, [P80]GP68-84, and (A75,P80) 68-86. These analogues are instrumental in dissecting the relationship between the peptide's primary structure and its biological activity in EAE. Research shows that substitutions at these positions can differentially affect the peptides' ability to induce EAE, stimulate T cell proliferation, and activate lymphocytes for EAE transfer. [, ]
  • Relevance: These analogues are directly derived from and structurally similar to Myelin Basic Protein (68-82), guinea pig, with single or double amino acid substitutions. They help elucidate the critical roles of specific amino acid residues within the 68-82 sequence in the pathogenesis of EAE. [, ]

Myelin Basic Protein (87-99), Guinea Pig and Rat

  • Compound Description: This peptide represents a secondary encephalitogenic region within MBP. While not as potent as the 68-82 region, it can induce EAE in Lewis rats, albeit less severely. This peptide is often used in conjunction with Myelin Basic Protein (68-86) in nasal tolerance studies, where it shows synergistic effects in suppressing EAE. [, ]
  • Relevance: Although not directly overlapping with Myelin Basic Protein (68-82), guinea pig, Myelin Basic Protein (87-99) is considered structurally related due to its presence within the same protein and its shared immunogenic properties in the context of EAE. Both guinea pig and rat versions of this peptide are studied in EAE research. [, ]

Myelin Basic Protein (68-88), Rat

  • Compound Description: This peptide represents the 68-88 amino acid sequence of rat MBP. It differs from the guinea pig counterpart by a single amino acid at position 80 (serine in rat, threonine in guinea pig). Despite this minor difference, rat Myelin Basic Protein (68-88) is less potent in inducing EAE and less effective at inducing oral tolerance compared to the guinea pig version. [, , ]

Myelin Basic Protein, Rat

  • Compound Description: This is the full-length Myelin Basic Protein (MBP) derived from Lewis rats. While it contains the 68-82 region, it's less potent than guinea pig MBP in inducing EAE in Lewis rats. This difference is attributed to the variation in the immunodominant epitope within the 68-88 region between the two species. [, ]

Complementary Peptide to Myelin Basic Protein (72-82), Rat

  • Compound Description: This peptide, termed EAE CP, was designed based on the "complementary recognition approach" and represents the antisense sequence to the encephalitogenic rat Myelin Basic Protein (72-82). Although it was hypothesized to interact with the EAE epitope and potentially modulate the disease, studies showed it was unable to prevent EAE development in Lewis rats. []
  • Relevance: While not directly structurally similar to Myelin Basic Protein (68-82), guinea pig, this complementary peptide is relevant because it was designed to interact with a highly similar region of rat MBP (72-82), which shares significant sequence homology with the guinea pig 68-82 region. This approach aimed to target the immune response to this specific region of MBP. []

Properties

CAS Number

98474-59-0

Product Name

Myelin Basic Protein (MBP) (68-82), guinea pig

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid

Molecular Formula

C₇₁H₁₁₃N₂₃O₂₈

Molecular Weight

1736.79

InChI

InChI=1S/C71H113N23O28/c1-33(2)25-44(90-65(116)46(30-95)82-54(103)29-81-57(108)36(73)26-34-10-12-35(98)13-11-34)69(120)94-24-6-9-49(94)68(119)88-41(16-20-52(76)101)61(112)83-37(7-3-4-22-72)58(109)92-47(31-96)66(117)86-39(14-18-50(74)99)60(111)84-38(8-5-23-80-71(78)79)59(110)93-48(32-97)67(118)87-40(15-19-51(75)100)62(113)89-43(28-56(106)107)64(115)85-42(17-21-55(104)105)63(114)91-45(70(121)122)27-53(77)102/h10-13,33,36-49,95-98H,3-9,14-32,72-73H2,1-2H3,(H2,74,99)(H2,75,100)(H2,76,101)(H2,77,102)(H,81,108)(H,82,103)(H,83,112)(H,84,111)(H,85,115)(H,86,117)(H,87,118)(H,88,119)(H,89,113)(H,90,116)(H,91,114)(H,92,109)(H,93,110)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.